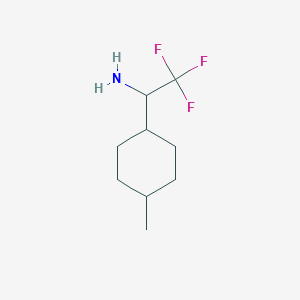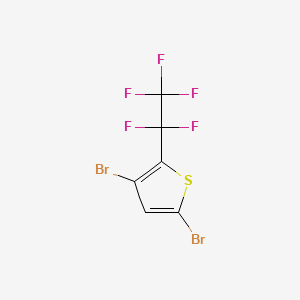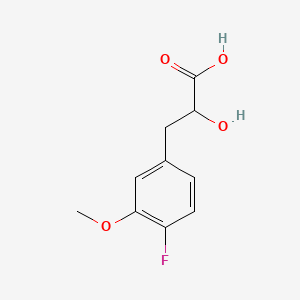![molecular formula C11H11Cl2NO4 B15321675 2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid is a synthetic organic compound characterized by its unique chemical structureIts molecular formula is C11H11Cl2NO4, and it has a molecular weight of 292.12 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid typically involves the reaction of 3,5-dichloro-4-methylphenyl isocyanate with methoxyacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality of the compound .
化学反应分析
Types of Reactions
2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
相似化合物的比较
Similar Compounds
- **2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-ethoxyacetic acid
- **2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-propoxyacetic acid
Uniqueness
Compared to its analogs, 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid exhibits unique properties due to the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
属性
分子式 |
C11H11Cl2NO4 |
|---|---|
分子量 |
292.11 g/mol |
IUPAC 名称 |
3-(3,5-dichloro-4-methylanilino)-2-methoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C11H11Cl2NO4/c1-5-7(12)3-6(4-8(5)13)14-10(15)9(18-2)11(16)17/h3-4,9H,1-2H3,(H,14,15)(H,16,17) |
InChI 键 |
ZUXMJAVQPSTESX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1Cl)NC(=O)C(C(=O)O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


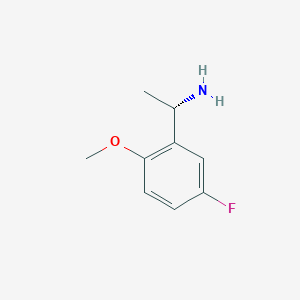

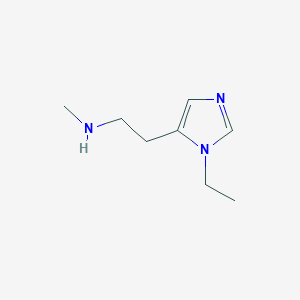

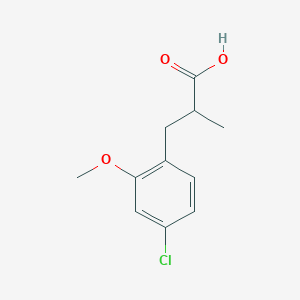
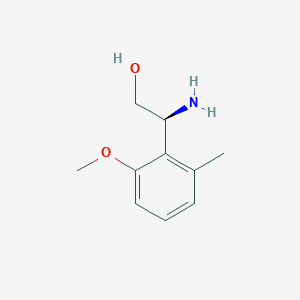


![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
